molecular formula C8H15ClN2O B15324894 rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans CAS No. 2138233-23-3

rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans

Cat. No.: B15324894
CAS No.: 2138233-23-3
M. Wt: 190.67 g/mol
InChI Key: UOQSLUJJTIYXBZ-HNJRQZNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans is a bicyclic piperidinone derivative characterized by a cyclopropyl substituent at the 6-position and an amino group at the 5-position of the piperidin-2-one ring. Its molecular formula is C₈H₁₅ClN₂O, with a molecular weight of 190.67 g/mol and a purity of ≥95% . Its hydrochloride salt form enhances stability and solubility in aqueous media, making it suitable for further derivatization or biological testing .

Properties

CAS No.

2138233-23-3

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c9-6-3-4-7(11)10-8(6)5-1-2-5;/h5-6,8H,1-4,9H2,(H,10,11);1H/t6-,8+;/m1./s1

InChI Key

UOQSLUJJTIYXBZ-HNJRQZNRSA-N

Isomeric SMILES

C1CC(=O)N[C@H]([C@@H]1N)C2CC2.Cl

Canonical SMILES

C1CC1C2C(CCC(=O)N2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans typically involves multicomponent reactions (MCRs) catalyzed by transition metals. These reactions incorporate multiple functional groups to form the desired product in a single step. Common catalysts include group 4–8 transition metals, which offer advantages in terms of cost and earth abundance .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemoenzymatic processes. These methods often utilize lipase-catalyzed resolutions to achieve high enantiomeric excess and yield . The process conditions are optimized to ensure efficient conversion and separation of the desired enantiomers.

Chemical Reactions Analysis

Types of Reactions

rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions leading to functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various functionalized piperidin-2-one derivatives, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the piperidinone lactam family, which includes derivatives with varying substituents and stereochemical configurations. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight Purity Key Features
rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans (Target) C₈H₁₅ClN₂O 6-cyclopropyl, 5-amino 190.67 ≥95% High solubility (HCl salt), trans stereochemistry
rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one C₁₃H₂₀N₄O 6-(pyrazolyl), 1-cyclopropyl 248.32 ≥95% Bulky pyrazole substituent; enhanced lipophilicity
rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one C₁₀H₂₀N₂O 6-tert-butyl 184.27 ≥95% Steric hindrance from tert-butyl; reduced reactivity
(5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one C₇H₁₂O₆ Polyhydroxylated side chain 192.17 ≥95% Polar functional groups; potential for hydrogen bonding
rac-(5R,6S)-5-(aminomethyl)-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one C₁₀H₁₆N₄O 6-imidazolyl, 5-aminomethyl 224.27 ≥95% Heterocyclic imidazole; possible bioactivity

Key Observations

Hydrochloride salt formation distinguishes the target compound from neutral analogs like rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, enhancing its aqueous solubility for pharmaceutical applications .

Stereochemical Influence :

  • The trans (5R,6S) configuration in the target compound contrasts with cis isomers (e.g., 5R,6R analogs), which may exhibit distinct binding affinities in biological systems. For example, cis configurations in β-lactam antibiotics are associated with reduced antimicrobial activity compared to trans isomers .

The aminomethyl group in rac-(5R,6S)-5-(aminomethyl)-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one introduces a secondary amine, enabling additional derivatization via amide bond formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.